molecular formula C13H12BrNO B15272440 2-[Amino(phenyl)methyl]-4-bromophenol

2-[Amino(phenyl)methyl]-4-bromophenol

Cat. No.: B15272440
M. Wt: 278.14 g/mol
InChI Key: SHCISXQZQLPBLY-UHFFFAOYSA-N
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Description

2-[Amino(phenyl)methyl]-4-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, with an amino group and a phenylmethyl group also attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(phenyl)methyl]-4-bromophenol can be achieved through several methods. One common approach involves the bromination of 2-[Amino(phenyl)methyl]phenol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(phenyl)methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[Amino(phenyl)methyl]-4-bromophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-[Amino(phenyl)methyl]-4-bromophenol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[Amino(phenyl)methyl]phenol: Lacks the bromine atom, leading to different reactivity and applications.

    4-Bromo-2-hydroxybenzylamine: Similar structure but with different positioning of functional groups.

Uniqueness

2-[Amino(phenyl)methyl]-4-bromophenol is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-[amino(phenyl)methyl]-4-bromophenol

InChI

InChI=1S/C13H12BrNO/c14-10-6-7-12(16)11(8-10)13(15)9-4-2-1-3-5-9/h1-8,13,16H,15H2

InChI Key

SHCISXQZQLPBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)O)N

Origin of Product

United States

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